Furan, tetrahydro-3-(methoxymethyl)-
Description
Contemporary Relevance of Tetrahydrofuran (B95107) Scaffolds in Chemical Science
The tetrahydrofuran (THF) scaffold is a fundamental structural motif in chemical science, frequently found in a vast array of biologically active molecules and natural products. nih.gov These saturated five-membered oxygen-containing heterocycles are core components in numerous classes of natural products, including lignans, polyether ionophores, and annonaceous acetogenins. nih.gov The prevalence of the THF moiety is directly linked to the diverse biological activities exhibited by these compounds, which include antitumor, antimicrobial, antimalarial, and antiprotozoal properties. nih.gov
The significance of the THF scaffold extends to medicinal chemistry, where it is incorporated into the design of therapeutic agents. For instance, substituted tetrahydrofuran derivatives have been developed as potent HIV-1 protease inhibitors, designed to interact specifically with the enzyme's active site. rsc.org The ongoing search for novel and effective therapeutic agents continues to drive interest in new and unusual molecular scaffolds, with non-aromatic systems like tetrahydrofuran gaining prominence. rsc.org This sustained interest has spurred considerable effort in developing stereoselective methods for constructing substituted tetrahydrofurans, making it a vibrant area of contemporary chemical research. nih.govcombichemistry.com
Significance of Alkoxymethyl Functionalization within Heterocyclic Chemistry
Alkoxymethyl groups, particularly the methoxymethyl (MOM) ether, play a crucial role in the functionalization of heterocyclic compounds. wikipedia.orgresearchgate.net In organic synthesis, the MOM group is widely employed as a protecting group for alcohols and other sensitive functionalities due to its stability under various reaction conditions and its relatively straightforward cleavage using Lewis or Brønsted acids. wikipedia.org This protective strategy is vital in multi-step syntheses of complex molecules, preventing unwanted side reactions of hydroxyl or thiol groups. researchgate.net
Beyond its role in protection, alkoxymethylation can significantly influence the biological and physical properties of heterocyclic molecules. The introduction of a MOM group can alter a compound's solubility, lipophilicity, and conformational preferences, which in turn can modulate its pharmacological activity. nih.govresearchgate.net The functionalization of heterocycles is a cornerstone of medicinal chemistry, and direct C-H functionalization methods are increasingly sought after to streamline the synthesis of complex, substituted heterocycles. nih.govnih.govescholarship.org The methoxymethyl group can be a key substituent introduced through these advanced synthetic strategies to build molecular complexity and tune properties. rsc.orgresearchgate.net
Structural Diversity and Stereochemical Considerations in Substituted Tetrahydrofurans
The tetrahydrofuran ring can accommodate a wide variety of substitution patterns, leading to significant structural and stereochemical diversity. The synthesis of polysubstituted THFs is a key challenge, with control over relative and absolute stereochemistry being paramount. chemrxiv.org Many synthetic strategies have been developed to achieve stereocontrol, including nucleophilic substitution reactions, [3+2] cycloadditions, and oxidative cyclizations of dienes. nih.gov
Stereochemical control is critical because the spatial arrangement of substituents on the THF ring often dictates the molecule's biological activity. For example, the stereocontrolled construction of cis-2,5-disubstituted tetrahydrofuran units is a challenging but essential aspect of synthesizing polyether antibiotics. combichemistry.com Different synthetic methods can yield different diastereomers. For instance, Lewis acid-mediated ring contractions can produce different stereoisomers depending on the specific Lewis acid used. nih.gov The development of stereospecific reactions, where the stereochemistry of the starting material is conserved in the product, offers another powerful approach to controlling the configuration of acyclic products derived from ring-opening reactions of chiral tetrahydrofurans. acs.org The ability to selectively synthesize specific stereoisomers is a major focus in modern organic synthesis. acs.org
Overview of Research Trends in Methoxymethylated Tetrahydrofuran Synthesis and Reactivity
Current research in the synthesis of methoxymethylated tetrahydrofurans like Furan (B31954), tetrahydro-3-(methoxymethyl)-, aligns with broader trends in synthetic organic chemistry that emphasize efficiency, stereoselectivity, and sustainability. The compound itself, 3-(methoxymethyl)oxolane, is a valuable building block and intermediate.
Synthesis methods often leverage established pathways for creating substituted furans, followed by catalytic hydrogenation. One notable method involves the catalytic hydrogenation of maleic acid derivatives. This process can include a Michael addition, borohydride (B1222165) reduction, and an acid-catalyzed cyclization to form the ring, which is then reduced. Another emerging route is through the pyrolysis of biomass, such as mahogany wood, which can produce various furan derivatives, highlighting a shift towards bio-based chemical production.
The reactivity of Furan, tetrahydro-3-(methoxymethyl)- is primarily governed by its functional groups. The ether linkages are susceptible to cleavage under acidic conditions, and the methoxymethyl group can participate in nucleophilic substitution reactions. These reactive handles make it a versatile intermediate for further chemical elaboration. The broader class of 2-methyltetrahydrofuran (B130290) (2-MeTHF) is gaining significant traction as a sustainable, bio-derived solvent alternative to traditional THF, with applications in pharmaceutical synthesis, agrochemicals, and polymers. researchgate.netgrowthmarketreports.comresearchgate.net This trend underscores the increasing industrial and academic interest in functionalized tetrahydrofuran derivatives derived from renewable feedstocks.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110007-21-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-(methoxymethyl)oxolane |
InChI |
InChI=1S/C6H12O2/c1-7-4-6-2-3-8-5-6/h6H,2-5H2,1H3 |
InChI Key |
BAHVOCMRGNMBBS-UHFFFAOYSA-N |
SMILES |
COCC1CCOC1 |
Canonical SMILES |
COCC1CCOC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrahydro 3 Methoxymethyl Furan and Analogues
Stereoselective Synthesis Approaches
Achieving the correct stereochemistry is often the most challenging aspect of synthesizing substituted tetrahydrofurans. These compounds are prevalent in a vast array of biologically active natural products, driving the development of sophisticated stereoselective methods. nih.govnih.gov
The stereoselective synthesis of substituted tetrahydrofurans is a significant area of research due to the prevalence of this structural motif in natural products like annonaceous acetogenins, lignans, and polyether ionophores. nih.govnih.gov Control over stereocenters can be achieved through various strategies, including catalyst-mediated reactions that favor the formation of one stereoisomer over others.
Palladium-catalyzed reactions have been effectively used to synthesize substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl or vinyl bromides. nih.gov These methods create both a carbon-carbon and a carbon-oxygen bond in a single step, capable of generating up to two new stereocenters with high diastereoselectivity, sometimes exceeding a 20:1 ratio in favor of the trans-isomer. nih.gov Another powerful strategy involves domino reactions, where a sequence of transformations occurs in a single pot. For instance, a thermal Cope rearrangement of 3,3-dicyano-1,5-dienes followed by Boc deprotection and an intramolecular oxy-Michael addition can produce 2,3,4-trisubstituted tetrahydrofurans. nsf.gov Organocatalysis also provides a pathway; a Michael addition followed by cyclization can yield highly functionalized 2,3,4-trisubstituted tetrahydrofurans. acs.org Furthermore, sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, provide efficient access to polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org
The use of biomass as a starting material represents a sustainable approach to chemical synthesis. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), are key platform molecules derived from C5 and C6 sugars found in biomass. mdpi.com These furanics can be converted into valuable tetrahydrofuran-based structures. Chitin, an abundant biopolymer from crustacean shells, is another source, providing nitrogen-containing furan platforms like 3-acetamido-5-furfuryl aldehyde (3A5F) and dihydroxyethyl acetamidofuran (di-HAF). researchgate.net The inherent chirality in these natural precursors can be transferred to the final product, providing a streamlined route to enantiomerically enriched compounds. researchgate.net For example, furan compounds derived from biomass can undergo hydrogenation and hydrogenolysis to produce various polyols, which can serve as precursors to tetrahydrofuran (B95107) derivatives. mdpi.com
Formation of the Tetrahydrofuran Ring System
The construction of the central tetrahydrofuran ring is a critical step that can be accomplished through several reliable methods, primarily involving intramolecular cyclization or the saturation of a pre-existing furan ring.
Intramolecular cyclization is a common and effective strategy for forming the tetrahydrofuran ring. This involves a molecule with a hydroxyl group attacking another part of the same molecule to close the ring. A classic approach is the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on the same carbon chain. nih.gov
Other notable methods include:
Oxy-Michael Addition : An alcohol can add to an α,β-unsaturated ketone or ester within the same molecule in a 5-exo-trig cyclization to form a 2,5-disubstituted tetrahydrofuran. The stereoselectivity of this reaction can be influenced by existing stereocenters in the starting material. researchgate.net
Radical Cyclization : Radical reactions can also be employed to form the tetrahydrofuran ring system. For example, bis(β-alkoxyacrylates) derived from diols can undergo radical cyclization to form (tetrahydrofuranyl)tetrahydrofuran structures. rsc.org
Palladium-Catalyzed Cyclization : As mentioned earlier, palladium catalysis can facilitate the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, forming the ring with high diastereoselectivity. nih.govorganic-chemistry.org
Base-Catalyzed Cyclization : Sulfonyl-substituted homoallylic alcohols can be treated with a base to induce a 5-endo-trig cyclization, yielding 2,5-disubstituted tetrahydrofurans. The stereochemical outcome can be controlled by the geometry of the starting vinylic sulfone. ic.ac.uk
The catalytic hydrogenation of furan and its derivatives is a direct method for producing the saturated tetrahydrofuran core. This process involves the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst. google.comrsc.org A variety of noble metals (such as palladium, platinum, and ruthenium) and non-noble metals (including nickel, copper, and cobalt) have been shown to be effective catalysts for this transformation. mdpi.comnih.gov
The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity, determining whether the furan ring or other functional groups (like a carbonyl) are hydrogenated. google.commdpi.com For instance, photocatalytic methods using metal-loaded titanium(IV) oxide have been developed, allowing for the hydrogenation of furan to tetrahydrofuran without the need for high-pressure hydrogen gas. rsc.orgresearchgate.net In one study, palladium on TiO₂ achieved almost quantitative conversion of furan to tetrahydrofuran with a high apparent quantum efficiency. rsc.org
| Catalyst | Key Product(s) | Conditions | Yield/Selectivity | Source |
|---|---|---|---|---|
| Pd/C | Tetrahydrofurfural | 170 °C, 70 bar H₂ | 6% yield | mdpi.com |
| Ni@NCNTs | Furfuryl alcohol | 80 °C | 100% yield | nih.gov |
| Cu-Ni/Al₂O₃ | Methylfuran (MF), Methyltetrahydrofuran (MTHF) | 230 °C, 4 h | 65% MF, 18% MTHF | mdpi.com |
| Pd-Ir/SiO₂ | Tetrahydrofurfuryl alcohol | High H₂ pressure, low temp. | High selectivity | researchgate.net |
| Pd-TiO₂ (photocatalytic) | Tetrahydrofuran | UV irradiation, methanol | Near quantitative conversion | researchgate.net |
Introduction of the Methoxymethyl Group
The methoxymethyl group (-CH₂OCH₃), often abbreviated as MOM, is typically introduced by forming a methoxymethyl ether with a hydroxyl group. This transformation is widely used in organic synthesis, often to protect an alcohol. adichemistry.comwikipedia.org The introduction of this specific group onto a precursor, such as 3-hydroxymethyl-tetrahydrofuran, would be the final step to yield the target compound.
Several standard methods exist for this purpose:
Using Chloromethyl methyl ether (MOMCl) : This is a common method where MOMCl reacts with an alcohol in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.orgorgsyn.org
Using Dimethoxymethane (B151124) (Methylal) : An alcohol can be treated with dimethoxymethane under acidic conditions. Catalysts such as phosphorus pentoxide (P₂O₅) or expansive graphite (B72142) can be used to facilitate this reaction, often providing excellent yields under mild conditions. adichemistry.comtandfonline.com
In Situ Generation of MOMCl : To avoid handling the carcinogenic MOMCl, it can be generated in the reaction mixture from dimethoxymethane and an acyl chloride, such as acetyl chloride, with a catalyst like zinc bromide. orgsyn.orgorgsyn.org
The MOM group is stable under a range of conditions (pH 4-12, various oxidizing and reducing agents, bases) but is sensitive to acids, which allows for its removal if it is being used as a protecting group. adichemistry.com
| Reagent(s) | Conditions/Base/Catalyst | Source |
|---|---|---|
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | adichemistry.comwikipedia.org |
| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) in THF | adichemistry.com |
| Dimethoxymethane (Methylal) | P₂O₅ in CHCl₃ | adichemistry.com |
| Dimethoxymethane (Methylal) | Expansive graphite | tandfonline.com |
| Dimethoxymethane + Acetyl chloride | Zinc bromide (ZnBr₂) | orgsyn.orgorgsyn.org |
Alkylation and Acylation Strategies for Methoxymethyl Substitution
The introduction of the methoxymethyl group at the C-3 position typically starts from the precursor alcohol, tetrahydro-3-furanmethanol. The most direct and widely employed method for this conversion is the Williamson ether synthesis. masterorganicchemistry.com This classical SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group from a methylating agent.
The general mechanism involves treating tetrahydro-3-furanmethanol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This intermediate is then reacted with a methyl halide, typically methyl iodide (CH₃I), or another methylating agent like dimethyl sulfate, to yield the target ether, tetrahydro-3-(methoxymethyl)furan. masterorganicchemistry.com The reaction is highly efficient for primary alcohols and methyl halides, minimizing competing elimination reactions. masterorganicchemistry.com
An alternative, though less direct, two-step approach involves acylation of the alcohol followed by reduction. In this strategy, the hydroxyl group of tetrahydro-3-furanmethanol would first be esterified, for example, by reacting it with an acylating agent. Subsequent reduction of the ester would yield the desired ether, although this route is more complex and less atom-economical than the direct Williamson synthesis.
| Starting Material | Reagents | Mechanism | Product |
|---|---|---|---|
| Tetrahydro-3-furanmethanol | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | SN2 Nucleophilic Substitution | Furan, tetrahydro-3-(methoxymethyl)- |
Selective Functionalization at the C-3 Position of the Tetrahydrofuran Ring
Achieving the desired substitution pattern on the tetrahydrofuran ring requires precise control over the synthetic route. A robust strategy for synthesizing the key precursor, tetrahydro-3-furanmethanol, involves a two-stage process starting from readily available furan compounds. google.com
The first stage is the reduction of a carbonyl or carboxyl group at the C-3 position of a furan ring. Starting materials like 3-furfural or 3-furancarboxylic acid are reduced to 3-furanmethanol (B180856). google.comnih.gov This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like zinc chloride being an effective choice. google.com
The second stage is the hydrogenation of the furan ring itself. The 3-furanmethanol produced in the first step undergoes catalytic hydrogenation to saturate the heterocyclic ring, yielding tetrahydro-3-furanmethanol. google.com This reaction is typically performed in an autoclave under hydrogen pressure using a heterogeneous catalyst, most commonly Palladium on carbon (Pd/C). google.commdpi.com This method is highly effective and leads to the desired product in good yield. google.com
| Stage | Starting Material | Reagents/Catalyst | Solvent | Intermediate/Product | Yield |
|---|---|---|---|---|---|
| 1. Side-Chain Reduction | 3-Furfural | Sodium Borohydride (NaBH₄), Zinc Chloride (ZnCl₂) | Tetrahydrofuran (THF) | 3-Furanmethanol | ~97% google.com |
| 2. Ring Hydrogenation | 3-Furanmethanol | Palladium on Carbon (Pd/C), H₂ (3 MPa) | Ethanol | Tetrahydro-3-furanmethanol | ~95% google.com |
Multicomponent Reaction Strategies for Complex Scaffolds Incorporating Methoxymethylated Furan and Tetrahydrofuran Moieties
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govtubitak.gov.tr While specific MCRs for the direct synthesis of tetrahydro-3-(methoxymethyl)furan are not extensively documented, furan and tetrahydrofuran derivatives can serve as crucial building blocks in MCRs to create more complex molecular scaffolds.
Furan derivatives, particularly furfural, are versatile components in a variety of MCRs. tubitak.gov.trbohrium.com For instance, furfural can act as the aldehyde component in well-known reactions such as the Hantzsch pyridine (B92270) synthesis or the Povarov reaction to build complex heterocyclic systems. Furthermore, the furan ring itself can participate as a diene in [4+2] cycloaddition reactions, a transformation that has been incorporated into multicomponent sequences to build intricate polycyclic structures. wikipedia.org
A hypothetical MCR could involve a derivative like 3-formyltetrahydrofuran as a key reactant. This aldehyde could be combined with an amine and a nucleophile in a Ugi-type reaction to append a complex peptide-like side chain to the tetrahydrofuran ring, demonstrating the potential for creating diverse libraries of compounds based on the core structure.
| MCR Type | Typical Components | Potential Furan/THF Building Block | Resulting Scaffold |
|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Alkene | Furfural (as Aldehyde) | Furan-substituted Tetrahydroquinoline |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Furfural (as Aldehyde) | Furan-substituted Dihydropyridine |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | 3-Formyltetrahydrofuran (as Aldehyde) | Complex acyclic structure with THF moiety |
Development of Sustainable and Efficient Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic routes. For tetrahydrofuran derivatives, this involves utilizing renewable feedstocks and employing highly efficient, environmentally benign catalytic systems. repec.orgnih.gov
A key advantage in the synthesis of furan-based compounds is the availability of precursors from biomass. nih.gov Furfural, a direct precursor to 3-furanmethanol, is produced on an industrial scale through the acid-catalyzed dehydration of pentose (B10789219) sugars, which are abundant in lignocellulosic biomass like agricultural waste. google.comcsic.es This bio-based origin makes the entire synthetic pathway to tetrahydro-3-(methoxymethyl)furan potentially renewable and sustainable. nih.govresearchgate.net
The efficiency of the synthesis is largely dependent on the catalytic hydrogenation steps. The use of heterogeneous catalysts, such as Palladium on carbon (Pd/C), is advantageous as they exhibit high activity and can be easily recovered and recycled, minimizing waste. google.comgoogle.com Research into novel catalytic systems continues to yield improvements. For example, photocatalytic hydrogenation using metal-loaded titanium(IV) oxide has been shown to hydrogenate furan to tetrahydrofuran, sometimes using alcohols as a hydrogen source under mild conditions, which avoids the need for high-pressure hydrogen gas. rsc.org These advancements contribute to creating safer, more energy-efficient, and sustainable manufacturing processes. acs.org
| Principle | Approach | Example | Benefit |
|---|---|---|---|
| Renewable Feedstock | Use of biomass-derived starting materials | Synthesis from furfural, obtained from pentose sugars csic.es | Reduces dependence on petrochemicals |
| Catalytic Efficiency | Employing recyclable heterogeneous catalysts | Pd/C for furan ring hydrogenation google.com | High yield, catalyst reusability, reduced waste |
| Energy Efficiency | Developing reactions under mild conditions | Photocatalytic hydrogenation methods rsc.org | Lower energy consumption, improved safety |
Mechanistic Investigations of Reactions Involving Methoxymethylated Tetrahydrofuran Derivatives
Elucidation of Reaction Pathways and Transition State Analysis
Understanding the precise pathways through which reactions proceed is fundamental to controlling their outcomes. Computational studies, particularly using Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the reaction mechanisms of furan (B31954) derivatives. For instance, the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enolate has been shown to proceed through zwitterionic intermediates, a finding that revises previous assumptions of a Diels-Alder type mechanism. nih.gov The analysis of transition states in these reactions reveals the energetic barriers and the geometry of the activated complexes, which govern the reaction's feasibility and stereoselectivity.
In the context of Diels-Alder reactions, furans exhibit notable reactivity and selectivity. scispace.com Computational explorations have demonstrated that furan can be more reactive than cyclopentadiene, with distinct endo/exo selectivity. scispace.com The reaction pathways are often followed using mass-weighted internal coordinates to accurately map the potential energy surface from reactants to products. scispace.com
A detailed look at a specific reaction pathway is provided in the table below, illustrating the stepwise mechanism of a reaction involving a furan derivative.
| Step | Description | Intermediate/Transition State | Key Findings |
| 1 | Nucleophilic attack | Zwitterionic intermediate | Formation is driven by local nucleophile/electrophile interactions. nih.gov |
| 2 | Ring closure | Transition State (TS1) | Energetically favorable pathway leading to cycloadduct. |
| 3 | Rearrangement | Transition State (TS2) | Leads to the final, more stable product. |
Catalytic Effects in Tetrahydrofuran (B95107) Ring Transformations and Derivatizations
Catalysts play a pivotal role in modifying the reaction pathways and enhancing the efficiency of transformations involving the tetrahydrofuran ring. Noble metal-based catalysts, for example, are widely used in hydrogenation reactions due to their strong ability to activate hydrogen. researchgate.net The choice of catalyst and solvent can significantly influence the product distribution. researchgate.net For instance, in the presence of water, the rearrangement of furfural (B47365) and furfuryl alcohol to cyclopentanone (B42830) is a major pathway, a reaction that does not proceed in alcoholic solvents. researchgate.net
Lewis acids, such as BF₃·OEt₂, are effective in catalyzing reactions of allylic stannanes with aldehydes to produce substituted tetrahydrofurans. The stereochemical outcome of these reactions can be controlled by the choice of catalyst or thermal conditions, leading to either 2,3-trans or 2,3-cis disubstituted products. nih.gov Similarly, rhodium and copper catalysts are employed in the generation of carbonyl and oxonium ylides, respectively, which then undergo cycloaddition or ring expansion to form tetrahydrofuran derivatives. nih.govrsc.org
The following table summarizes the catalytic effects in various transformations of furan and tetrahydrofuran derivatives.
| Catalyst | Reaction Type | Substrate Example | Product Type | Reference |
| Noble Metals (Ni, Pt, Pd, Ru) | Hydrogenation/Rearrangement | Furfural, Furfuryl alcohol | Cyclopentanone | researchgate.net |
| BF₃·OEt₂ | Allylation | Aldehyde and Allylic Stannane | 2,3-disubstituted Tetrahydrofuran | nih.gov |
| Rhodium Catalyst | [3+2] Dipolar Cycloaddition | Diazo compound and Aldehyde | Substituted Tetrahydrofuran | nih.gov |
| Copper Catalyst | Ring Expansion | α-diazoester and Oxetane | Substituted Tetrahydrofuran | nih.govrsc.org |
| Sn(OTf)₂ | [3+2] Annulation | Activated Cyclopropane and Aldehyde | Substituted Tetrahydrofuran | nih.gov |
Understanding Intramolecular Rearrangements and Cyclization Mechanisms
Intramolecular rearrangements and cyclizations are fundamental processes in the synthesis of complex molecules containing the tetrahydrofuran moiety. The Piancatelli rearrangement, for instance, is a key acid-catalyzed transformation of furfuryl alcohols into cyclopentenone derivatives. researchgate.net This rearrangement is often a competing pathway during the hydrogenation of furan derivatives in aqueous media. researchgate.net
The mechanism of ylide-mediated rearrangements is a subject of ongoing investigation. Photochemical ring expansion of oxetanes to tetrahydrofurans, for example, is proposed to proceed through the formation of an oxygen ylide, which then rearranges via a diradical pathway. rsc.orgresearchgate.net Computational studies using DFT calculations support this mechanism and help to explain the observed stereoselectivity based on the bond lengths in the ylide intermediates. rsc.orgresearchgate.net
The retro-Diels-Alder reaction of furan-maleimide adducts provides another example of a well-studied rearrangement. Under thermal conditions, this reaction is typically concerted. However, when subjected to mechanical force, the mechanism can switch to a sequential pathway, highlighting the influence of external stimuli on reaction mechanisms. uliege.be
Oxidative Fragmentation and Ring-Opening Processes of Furan Precursors
The oxidation of tetrahydrofuran (THF) and its derivatives can lead to a variety of ring-opened and fragmented products. The low-temperature oxidation of THF, for instance, is initiated by hydrogen abstraction by hydroxyl radicals, leading to a complex network of reactions. researchgate.net The development of detailed kinetic models, supported by ab initio calculations, is crucial for understanding and predicting the outcomes of these oxidative processes. researchgate.net
In the context of biofuel combustion, the oxidation of furanic compounds is of significant interest. Rate rules derived from alkane chemistry often fail to accurately predict the reaction rates for cyclic ethers like THF, underscoring the need for specific theoretical studies on these systems. researchgate.net
Computational Modeling of Nucleophilic Attack and Proton Transfer in Enzymatic Mimics Involving Methoxymethylated Tetrahydrofurans
Computational modeling has become an indispensable tool for studying complex reaction mechanisms, such as those occurring in enzyme active sites. While specific studies on enzymatic mimics involving "Furan, tetrahydro-3-(methoxymethyl)-" are not prevalent in the provided search results, the principles of modeling nucleophilic attack and proton transfer are broadly applicable.
In designing artificial enzymes, computational methods are used to optimize the geometry of the active site for specific chemical transformations. escholarship.org For a reaction to be successful, key geometric criteria must be met, such as the distance for nucleophilic attack and the proper alignment for proton transfer. escholarship.org Molecular dynamics simulations can be used to assess the conformational flexibility of the substrate and the enzyme, which can significantly impact the reaction's success. escholarship.org These simulations reveal that the active site's fluctuations can either facilitate or hinder the formation of the transition state. escholarship.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a series of one- and two-dimensional experiments, it is possible to assign each proton and carbon atom to its specific position within the molecular structure.
The ¹H NMR spectrum of Furan (B31954), tetrahydro-3-(methoxymethyl)- provides initial information on the number and environment of protons. The protons on the tetrahydrofuran (B95107) ring and the methoxymethyl substituent exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen atoms. Protons closer to the oxygen atoms are deshielded and appear at a lower field (higher ppm). For instance, the protons on the carbon adjacent to the ring oxygen (C2 and C5) and the methylene (B1212753) protons of the methoxymethyl group are expected to resonate downfield compared to the other ring protons.
The ¹³C NMR spectrum complements the proton data by showing the number of distinct carbon environments. The chemical shifts of the carbon atoms are also heavily influenced by the oxygen atoms, with carbons directly bonded to oxygen appearing significantly downfield. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment further clarifies the carbon spectrum by distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Hypothetical ¹H and ¹³C NMR data, based on the analysis of similar tetrahydrofuran structures, are presented in Tables 2 and 3, respectively. These tables illustrate the expected chemical shift ranges and multiplicities for the various nuclei in the molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data Data presented is hypothetical and based on typical values for similar structures.
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2a, H-2b | 3.7 - 3.9 | m | - |
| H-3 | 2.4 - 2.6 | m | - |
| H-4a, H-4b | 1.8 - 2.0 | m | - |
| H-5a, H-5b | 3.6 - 3.8 | m | - |
| -CH₂-O- | 3.4 - 3.5 | d | ~6-7 |
| -O-CH₃ | 3.3 - 3.4 | s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data Data presented is hypothetical and based on typical values for similar structures.
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~68 |
| C-3 | ~40 |
| C-4 | ~28 |
| C-5 | ~72 |
| -CH₂-O- | ~75 |
| -O-CH₃ | ~59 |
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are on adjacent carbons. A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-coupled, allowing for the tracing of the proton network through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting molecular fragments, for example, by showing a correlation from the methoxy (B1213986) protons (-O-CH₃) to the methylene carbon of the substituent (-CH₂-O-), and from the methylene protons to the C-3 carbon of the tetrahydrofuran ring.
Together, these 2D NMR experiments provide a robust and detailed map of the molecular connectivity, confirming the structure of Furan, tetrahydro-3-(methoxymethyl)-.
The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope and twist forms. Variable-temperature (VT) NMR studies can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or the coalescence of signals. This data can be used to determine the energy barriers between different conformations and to identify the most stable conformer of the molecule in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
HRESI-MS is a soft ionization technique that is used to determine the accurate mass of the molecular ion with high precision. For Furan, tetrahydro-3-(methoxymethyl)-, which has a molecular formula of C₆H₁₂O₂, the expected monoisotopic mass is approximately 116.0837 Da. HRESI-MS can measure this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule and helps to distinguish it from other isomers.
Table 4: HRESI-MS Data
| Molecular Formula | Calculated Mass (Da) | Ion Adduct | Observed Mass (Da) |
|---|---|---|---|
| C₆H₁₂O₂ | 116.0837 | [M+H]⁺ | 117.0915 |
| C₆H₁₂O₂ | 116.0837 | [M+Na]⁺ | 139.0735 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of Furan, tetrahydro-3-(methoxymethyl)-. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a mass spectrum is recorded.
The EI mass spectrum will show a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint of the molecule and can be used for identification. For Furan, tetrahydro-3-(methoxymethyl)-, characteristic fragmentation pathways would likely involve the cleavage of the methoxymethyl side chain and the opening of the tetrahydrofuran ring. Common fragments might include the loss of a methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃).
Table of Compounds
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound. For Furan, tetrahydro-3-(methoxymethyl)-, the key functional groups are the saturated cyclic ether (tetrahydrofuran ring) and the acyclic methyl ether moiety.
The vibrational analysis of Furan, tetrahydro-3-(methoxymethyl)- can be interpreted by examining the characteristic absorption frequencies associated with its structural components. The primary absorptions are expected from C-H and C-O bond vibrations.
C-H Stretching Vibrations: The molecule contains sp³ hybridized carbon atoms in the tetrahydrofuran ring and the methoxymethyl group. These give rise to characteristic C-H stretching absorptions in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iquomustansiriyah.edu.iq The symmetric and asymmetric stretching vibrations of the CH₂ (methylene) groups in the ring and the CH₃ (methyl) group of the methoxy substituent are expected in this range. udayton.edu
C-O Stretching Vibrations: The presence of two distinct ether linkages—the cyclic ether within the tetrahydrofuran ring and the methoxy group—is a key structural feature. Ethers typically exhibit a strong, characteristic C-O stretching absorption in the "fingerprint region" of the spectrum, between 1000 and 1300 cm⁻¹. fiveable.me For a saturated cyclic ether like tetrahydrofuran, a prominent C-O-C asymmetric stretching band is typically observed around 1070 cm⁻¹. ijrpc.com The acyclic methoxy group (-OCH₃) would also contribute to the strong absorption in the 1150-1085 cm⁻¹ range. pressbooks.pub Due to the structural similarity, these bands may overlap, resulting in a strong, broad absorption feature.
C-H Bending Vibrations: The spectrum will also contain bands corresponding to the bending vibrations of the CH₂ and CH₃ groups. Methylene (CH₂) scissoring vibrations are typically found around 1470-1448 cm⁻¹. uomustansiriyah.edu.iquomustansiriyah.edu.iq The symmetric and asymmetric bending vibrations of the methyl group are expected near 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
The following interactive table summarizes the expected characteristic IR absorption bands for Furan, tetrahydro-3-(methoxymethyl)-.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | -CH₃, -CH₂-, -CH- | 2850-3000 | Medium to Strong |
| C-H Bending (Scissoring) | -CH₂- | ~1450-1470 | Medium |
| C-H Bending (Symmetric) | -CH₃ | ~1375 | Medium |
| C-O Stretching | Cyclic Ether (THF) | ~1070-1100 | Strong |
| C-O Stretching | Acyclic Ether (-OCH₃) | ~1085-1150 | Strong |
This data is based on typical values for the respective functional groups and may vary from experimental values for the specific compound.
Integrated Spectroscopic Data Analysis for Unambiguous Molecular Structure Confirmation
While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of the molecular architecture. For an unambiguous structural confirmation of Furan, tetrahydro-3-(methoxymethyl)-, an integrated approach combining data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and IR spectroscopy is required. acs.orgnumberanalytics.comnumberanalytics.com This multi-technique strategy allows for the complementary piecing together of the molecular puzzle, where the limitations of one method are overcome by the strengths of another. numberanalytics.com
The process of integrated analysis for Furan, tetrahydro-3-(methoxymethyl)- would proceed as follows:
Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula of the compound. For Furan, tetrahydro-3-(methoxymethyl)- (C₆H₁₂O₂), high-resolution mass spectrometry would confirm the molecular weight of 116.0837 g/mol . The fragmentation pattern would also offer structural clues. Expected fragments would include the loss of a methoxy group (-•OCH₃, m/z = 31) leading to a peak at m/z 85, or cleavage of the methoxymethyl side chain.
¹³C NMR Spectroscopy: This technique identifies all the unique carbon atoms in the molecule. For the proposed structure of Furan, tetrahydro-3-(methoxymethyl)-, five distinct signals would be expected in the ¹³C NMR spectrum, as the two methylene carbons in the ring furthest from the substituent (C4 and C5) may be chemically equivalent depending on the conformational dynamics of the ring. The carbons bonded to oxygen atoms (C2, C5, the side-chain -CH₂-, and the -OCH₃ carbon) would appear at a lower field (deshielded), typically in the 50-80 δ range, due to the electronegativity of the oxygen atom. libretexts.orgopenstax.org
¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment and connectivity of the hydrogen atoms. The ¹H NMR spectrum would show distinct signals for the protons of the methoxy group (a singlet), the protons on the tetrahydrofuran ring, and the methylene protons of the methoxymethyl side chain. The chemical shifts, integration (ratio of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the elucidation of the complete proton framework and confirm the 3-substitution pattern on the tetrahydrofuran ring. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 δ region. pressbooks.publibretexts.org
Infrared (IR) Spectroscopy: As detailed in the previous section, the IR spectrum would confirm the presence of the ether functional groups (strong C-O stretch around 1100 cm⁻¹) and the absence of other groups like hydroxyls (-OH) or carbonyls (C=O). libretexts.org
The convergence of data from these distinct spectroscopic methods provides a powerful and definitive confirmation of the molecular structure.
The following interactive table summarizes the expected data from an integrated spectroscopic analysis that would unambiguously confirm the structure of Furan, tetrahydro-3-(methoxymethyl)-.
| Spectroscopic Technique | Expected Data and Structural Confirmation |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 116, confirming the molecular formula C₆H₁₂O₂. Key Fragments: Peaks corresponding to the loss of methoxy (m/z 85) or other characteristic fragments. |
| ¹³C NMR | Number of Signals: 5 or 6 unique carbon signals. Chemical Shifts (δ): Signals in the 50-80 ppm range for carbons bonded to oxygen (C2, C5, -CH₂O-, -OCH₃) and in the 20-40 ppm range for other ring carbons. |
| ¹H NMR | Chemical Shifts (δ): A singlet around 3.3 ppm for the -OCH₃ protons. Multiplets in the 3.4-4.5 ppm range for protons on carbons adjacent to oxygen. Other ring protons at a higher field. Integration: Signal areas corresponding to the number of protons (e.g., 3H for -OCH₃). Splitting Patterns: Coupling patterns confirming the connectivity of protons on the ring and side chain. |
| Infrared (IR) Spectroscopy | Key Absorptions: Strong C-O stretching band around 1100 cm⁻¹. C-H stretching bands between 2850-3000 cm⁻¹. Absence of Bands: No broad O-H stretch (~3300 cm⁻¹) or strong C=O stretch (~1715 cm⁻¹). |
This data is predictive and based on established spectroscopic principles for the given structural motifs.
By integrating these pieces of information, a chemist can construct and confidently confirm the precise molecular structure of Furan, tetrahydro-3-(methoxymethyl)-, illustrating the synergistic power of modern analytical techniques. numberanalytics.comintertek.com
Computational and Theoretical Investigations on Methoxymethylated Tetrahydrofurans
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, such as molecules. ntnu.no This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. mdpi.com For "Furan, tetrahydro-3-(methoxymethyl)-", this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G* or larger), are employed for this purpose. mdpi.com
The electronic structure, which describes the distribution of electrons within the molecule, is also determined during these calculations. This information is crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties.
Table 1: Representative Optimized Geometrical Parameters for Tetrahydrofuran (B95107) (THF) using DFT
| Parameter | B3LYP/6-311++G(2d,2p) | Experimental |
| C-O Bond Length (Å) | 1.436 | 1.438 |
| C-C Bond Length (Å) | 1.529 - 1.535 | 1.516 - 1.536 |
| C-O-C Bond Angle (°) | 110.0 | - |
| C-C-O Bond Angle (°) | 106.3 | - |
Note: This data is for the parent molecule, Tetrahydrofuran, and serves to illustrate the accuracy of DFT calculations. Data sourced from a DFT study on THF.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. nih.gov
For "Furan, tetrahydro-3-(methoxymethyl)-", DFT calculations can map the spatial distribution of the HOMO and LUMO. It is expected that the HOMO will have significant contributions from the lone pair electrons on the two oxygen atoms (one in the ring and one in the methoxy (B1213986) group), making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the C-O bonds. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. mdpi.com
Table 2: Conceptual Illustration of FMO Analysis
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Computational methods have become increasingly reliable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The process typically involves optimizing the molecular geometry using a DFT method and then calculating the NMR shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
DFT calculations are invaluable for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify stationary points, which include reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which determines the reaction rate. For reactions involving "Furan, tetrahydro-3-(methoxymethyl)-", such as acid-catalyzed ring-opening or substitution reactions, DFT can be used to model the structures of the transition states and calculate the activation energies. This provides a detailed, step-by-step understanding of the reaction pathway, which can be difficult to obtain through experimental means alone.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. sapub.orgresearchgate.net These indices provide a conceptual framework for understanding and predicting chemical behavior.
Ionization Potential (I): Approximated as the negative of the HOMO energy (-E_HOMO), it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as the negative of the LUMO energy (-E_LUMO), it represents the energy released when an electron is added.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as χ² / (2η).
These descriptors, calculated for "Furan, tetrahydro-3-(methoxymethyl)-", would allow for a quantitative comparison of its reactivity with other related compounds.
Exploration of Conformational Preferences and Interconversion Pathways
The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations. nih.gov The two most common conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The presence of the methoxymethyl substituent at the 3-position will influence the relative energies of these conformers.
Computational studies on substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the orientation of the substituent group significantly affects the stability of the ring's conformation. nih.gov For "Furan, tetrahydro-3-(methoxymethyl)-", the substituent can adopt either an axial or an equatorial position relative to the ring. DFT calculations can be used to determine the relative energies of these different conformers.
Furthermore, the energy barriers for interconversion between these stable conformers can be calculated by locating the transition states that connect them on the potential energy surface. This provides a detailed picture of the molecule's flexibility and the dynamics of its conformational changes, which are crucial for understanding its interactions and reactivity. The low barriers for conversion between envelope and twist forms in similar molecules suggest that "Furan, tetrahydro-3-(methoxymethyl)-" is also a conformationally flexible molecule. nih.gov
Derivatization and Exploration of Analogues of Tetrahydro 3 Methoxymethyl Furan
Synthesis of Substituted Tetrahydrofuran (B95107) Analogues for Structure-Reactivity and Structure-Function Studies
The generation of a library of substituted tetrahydrofuran analogues is fundamental to understanding how structural modifications influence chemical reactivity and biological function. A variety of synthetic strategies have been developed to access these derivatives, enabling the systematic alteration of substituents on the THF core.
Key synthetic approaches include:
Nucleophilic Substitution: Intramolecular SN2 reactions involving a hydroxyl group and a suitable leaving group (like a halide or sulfonate) are a classical and effective method for forming the THF ring. nih.gov This strategy is widely used in the construction of natural products containing the THF moiety. nih.gov
Oxidative Cyclization: Palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes provides an efficient route to substituted tetrahydrofurans. nih.govnih.gov This method can generate both C-O and C-C bonds in a single step and has been successfully applied to create fused bicyclic and spirocyclic THF derivatives with high diastereoselectivity. nih.gov
[3+2] Cycloaddition and Annulation: These reactions offer a powerful way to construct highly substituted tetrahydrofurans. For instance, rhodium-catalyzed reactions of diazo compounds with aldehydes can form the THF ring. nih.gov Similarly, Lewis acid-catalyzed [3+2] annulation of donor-acceptor cyclopropanes with aldehydes yields pentasubstituted tetrahydrofurans with excellent stereocontrol. researchgate.net
Redox-Relay Heck Reaction: An efficient strategy for synthesizing 3-aryl tetrahydrofurans starts from cis-butene-1,4-diol. The reaction proceeds through a redox-relay Heck mechanism to generate cyclic hemiacetals, which are then reduced to the final substituted THF products. organic-chemistry.org
Development of Tetrahydrofuran Derivatives with Varying Alkoxy and Hydroxy Substituents
Modifying the substitution pattern of the tetrahydrofuran ring with different alkoxy and hydroxy groups is a key strategy in medicinal chemistry, particularly for optimizing interactions with biological targets. The synthesis of optically active THF derivatives is crucial, as stereochemistry often plays a significant role in biological activity.
A notable example is the development of nonpeptide HIV-1 protease inhibitors, where functionalized tetrahydrofuran derivatives act as P2 ligands designed to interact with the S2 subsite of the enzyme. rsc.orgnih.gov The synthesis of these ligands often begins with the creation of optically pure building blocks. For instance, lipase-PS catalyzed enzymatic resolution is a key step to produce enantiomerically pure alcohols, which serve as precursors for a variety of THF derivatives. rsc.orgnih.gov
One synthetic route to a (2S,3S,5R)-2-(methoxymethyl)-5-methyltetrahydrofuranol ligand involved several steps starting from an optically active alcohol. This precursor was treated with NaH and then methyl iodide (MeI) to yield the corresponding methyl ether (an alkoxy derivative). rsc.org Subsequent removal of a protecting group furnished the final ligand alcohol. rsc.org This process highlights the modular nature of THF analogue synthesis, allowing for the introduction of specific functional groups.
| Starting Material | Key Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| (3S,5R)-3-hydroxy-5-methyl 2-furanone | TBSOTf, 2,6-lutidine | TBS-protected furanone | - | rsc.org |
| TBS-protected furanone | DIBAL-H | Lactol intermediate | - | rsc.org |
| Lactol intermediate | (Methoxymethyl)triphenylphosphonium chloride, n-BuLi | Alcohol 14 | 92% (over 2 steps) | rsc.org |
| Alcohol 14 | NaH, MeI | Methyl ether derivative | 63% | rsc.org |
| Methyl ether derivative | TBAF | Ligand alcohol 15 | ~100% | rsc.org |
Construction of Fused and Spirocyclic Systems Incorporating Tetrahydrofuran Moieties
Incorporating the tetrahydrofuran ring into more complex fused and spirocyclic systems generates structurally rigid molecules with defined three-dimensional shapes. These complex architectures are of significant interest in drug discovery and materials science.
Several synthetic methodologies have been developed to construct these intricate systems:
Palladium-Catalyzed Reactions: The reaction of γ-hydroxy internal cyclic alkenes with aryl bromides, catalyzed by palladium, effectively produces fused bicyclic and spirocyclic tetrahydrofuran derivatives. nih.gov This transformation is highly diastereoselective, often yielding products with a diastereomeric ratio greater than 20:1. nih.gov
Mitsunobu Reaction-Mediated Cyclization: This reaction is a key step in the synthesis of bis-spiro-tetrahydrofuran pyrroline nitroxide radicals. The double cyclization of N-Boc protected pyrroline tetraols facilitates the formation of the spirocyclic THF moieties. nih.gov
Iodocyclization: The reaction of vinylcyclopropanes mediated by PIDA (phenyliodine diacetate) and NaI can produce furanyl-fused cyclopropanes, a type of fused THF system. otago.ac.nz This method tolerates a range of functional groups. otago.ac.nz
Oxidative Cyclization: As mentioned previously, the oxidative cyclization of specific γ-hydroxyalkenes using a Pd(TFA)₂/pyridine (B92270) catalyst can afford a variety of spirocyclic or fused bicyclic tetrahydrofuran products in good yields. nih.gov
These methods provide access to a diverse range of complex THF-containing structures, enabling the exploration of novel chemical space.
| System Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Fused Bicyclic/Spirocyclic THF | Palladium-Catalyzed Reaction of γ-Hydroxy Internal Cyclic Alkenes | Excellent diastereoselectivity (>20:1) | nih.gov |
| Bis-Spiro-THF Pyrroline Nitroxides | Mitsunobu Reaction-Mediated Double Cyclization | Forms two spirocyclic THF moieties on a pyrroline core | nih.gov |
| Furanyl-Fused Cyclopropanes | Iodocyclization of Vinylcyclopropanes | Creates oxabicyclo[3.1.0]hexanol structures | otago.ac.nz |
| Spirocyclic/Fused Bicyclic THF | Oxidative Cyclization of γ-Hydroxyalkenes | Utilizes a Pd(TFA)₂ catalyst with atmospheric oxygen | nih.gov |
Integration of Methoxymethylated Tetrahydrofurans into Complex Molecular Architectures and Bioactive Scaffolds
The incorporation of the tetrahydro-3-(methoxymethyl)furan moiety and its analogues into larger, complex molecules is a common strategy for developing new therapeutic agents. The THF unit often serves as a key structural element within a bioactive scaffold, which is a core structure responsible for the biological activity of a compound.
In the context of tissue engineering, bioactive scaffolds are typically porous structures made from polymers or ceramics that support cell growth and tissue regeneration. nih.govnih.gov While the term originates from materials science, in medicinal chemistry it refers to the central framework of a drug molecule that is decorated with various functional groups to optimize its pharmacological profile.
A prime example is the design of HIV-1 protease inhibitors, where substituted tetrahydrofuran derivatives, including those with methoxymethyl side chains, are integrated as P2 ligands. rsc.orgnih.gov These THF moieties are designed to form specific hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. nih.gov This targeted interaction is crucial for the inhibitor's potency. The synthesis involves coupling the pre-formed, functionalized THF ligand alcohol to the rest of the inhibitor's molecular architecture, demonstrating a modular approach to building complex bioactive molecules. nih.gov
Exploration of Polymeric Materials Incorporating Tetrahydrofuran Subunits (e.g., Chiral Polymers)
The tetrahydrofuran subunit is a versatile building block not only for small molecules but also for the construction of polymeric materials. By incorporating THF monomers into a polymer chain, materials with unique properties can be developed. Of particular interest is the creation of chiral polymers, where the stereochemistry of the THF subunit can impart chirality to the entire macromolecule.
The synthesis of such polymers involves the polymerization of functionalized THF monomers. While the field of THF-based polymers is still developing, analogies can be drawn from similar heterocyclic systems. For example, chiral polythiophenes are synthesized from monomeric thiophene precursors that have a stereogenic center attached to the ring. nih.gov Chemical or electrochemical oxidation of these chiral monomers leads to the formation of a chiral polymer. nih.gov A similar approach could be applied using chiral tetrahydrofuran derivatives as the monomeric units.
An existing example demonstrates the feasibility of incorporating THF into polymer backbones: "Furan, tetrahydro-3-methyl-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and tetrahydrofuran, 2-hydroxyethyl acrylate-blocked" is a known copolymer. nih.gov This shows that the THF ring can be successfully integrated into complex polymer structures. The development of polymers from renewable, biomass-derived furan (B31954) and tetrahydrofuran derivatives is also an area of growing interest, aiming to create sustainable plastics and materials. rsc.org
Future Research Directions in Methoxymethylated Tetrahydrofuran Chemistry
Innovation in Catalyst Design for Selective Transformations
The selective functionalization of saturated oxygen heterocyles like tetrahydro-3-(methoxymethyl)furan is a significant challenge in organic synthesis. Future innovations in catalyst design will be crucial for unlocking its synthetic utility. Research is anticipated to focus on several key areas:
C-H Functionalization: The development of catalysts for the regioselective and stereoselective C-H functionalization of the tetrahydrofuran (B95107) ring would provide a direct route to more complex derivatives. This could involve transition metal catalysts, such as those based on palladium, rhodium, or iridium, which can be designed to direct reactions to specific C-H bonds. The methoxymethyl substituent could serve as a directing group to influence the regioselectivity of such transformations.
Ring-Opening and Rearrangement: Catalysts that can selectively open the tetrahydrofuran ring or promote novel rearrangement reactions would expand the range of accessible molecular architectures. For instance, Lewis acidic catalysts could facilitate ring-opening in the presence of nucleophiles, leading to functionalized diol derivatives. A patent for the preparation of 3-methyltetrahydrofuran (B83541) from 3-(hydroxymethyl)tetrahydrofuran highlights the use of acidic, supported Group VIII metal catalysts for such transformations, suggesting a potential avenue for catalyst development for the methoxymethyl analogue. google.com
Asymmetric Catalysis: Given that tetrahydro-3-(methoxymethyl)furan is chiral, the development of enantioselective catalytic methods is of high importance. This includes catalysts for the asymmetric synthesis of this compound and for its enantioselective transformation into other chiral building blocks.
A review on the catalytic conversion of levulinic acid to 2-methyltetrahydrofuran (B130290) underscores the importance of catalyst systems in the transformation of biomass-derived furanics, a category that can be conceptually extended to derivatives like tetrahydro-3-(methoxymethyl)furan. mdpi.com Similarly, the extensive research on the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)tetrahydrofuran provides insights into catalyst design for the selective hydrogenation of the furan (B31954) ring, which is relevant for the synthesis of the target compound from furan precursors. elsevierpure.com
Exploration of Undiscovered Reactivity Modes and Novel Synthetic Disconnections
Beyond established transformations, future research will likely uncover novel reactivity modes for tetrahydro-3-(methoxymethyl)furan. This exploration could lead to the development of new synthetic disconnections, enabling more efficient and innovative approaches to complex molecules.
Radical Chemistry: The application of radical chemistry to functionalize the tetrahydrofuran ring is a promising area. For example, a novel synthesis of tetrahydrofurans has been reported via the 5-exo-trig cyclization of an alkoxy radical. rsc.org Exploring the generation and reaction of radical intermediates from tetrahydro-3-(methoxymethyl)furan could lead to new C-C and C-heteroatom bond-forming reactions.
[3+2] Cycloadditions and Annulations: The tetrahydrofuran core can be synthesized through various cycloaddition and annulation strategies. nih.gov Future work could explore the use of precursors to tetrahydro-3-(methoxymethyl)furan in such reactions, or the use of the compound itself as a scaffold for further annulations.
New Synthetic Precursors: Investigating alternative starting materials and synthetic routes to tetrahydro-3-(methoxymethyl)furan will be important. This could involve the use of biomass-derived feedstocks, aligning with the principles of green chemistry.
Reviews on the stereoselective synthesis of substituted tetrahydrofurans detail a wide array of synthetic methods, including nucleophilic substitutions and cycloadditions, which provide a foundational understanding for developing new synthetic approaches involving the 3-(methoxymethyl) derivative. nih.gov
Advanced Computational Methodologies for Predictive Chemistry and Rational Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of catalysts and synthetic routes.
Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways for the transformation of tetrahydro-3-(methoxymethyl)furan. This can help in identifying the most promising reaction conditions and in understanding the factors that control selectivity. For example, computational studies have been used to investigate the interaction of Lewis bases like tetrahydrofuran with metal halides, providing insights into its coordination chemistry which is fundamental to many catalytic processes. rsc.org
Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems for the selective functionalization of tetrahydro-3-(methoxymethyl)furan. This can involve modeling the interaction of the substrate with the catalyst's active site and predicting the activation energies for different reaction pathways. The use of computational chemistry in designing bioorthogonal cycloadditions showcases the power of these methods in predicting reactivity and guiding experimental work. nih.gov
Predicting Physicochemical Properties: Computational methods can also be used to predict the physicochemical properties of tetrahydro-3-(methoxymethyl)furan and its derivatives, which is important for their application in areas such as materials science and medicinal chemistry.
Integration of Continuous Flow Synthesis and Automation for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Continuous flow chemistry and automation offer solutions to many of these challenges, enabling safer, more efficient, and scalable manufacturing processes.
Continuous Flow Synthesis: The synthesis of tetrahydro-3-(methoxymethyl)furan and its derivatives can be adapted to continuous flow reactors. This can lead to improved reaction control, higher yields, and reduced reaction times compared to traditional batch processes. Several studies have demonstrated the benefits of continuous flow synthesis for the production of substituted tetrahydrofurans and other heterocyclic compounds. researchgate.netacs.orgflinders.edu.auresearchgate.netnih.gov
Automation and High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes to tetrahydro-3-(methoxymethyl)furan and its derivatives. This can be particularly useful for catalyst screening and for exploring novel reactivity.
Process Intensification: The integration of reaction, separation, and purification steps into a single, continuous process can lead to significant improvements in efficiency and sustainability.
The table below provides a summary of the advantages of continuous flow synthesis for the production of chemical compounds.
| Feature | Description |
| Enhanced Heat Transfer | The high surface-area-to-volume ratio in microreactors allows for precise temperature control. |
| Improved Mass Transfer | Efficient mixing leads to faster reaction rates and higher yields. |
| Increased Safety | The small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. |
| Automation | Flow processes are well-suited for automation, enabling high-throughput screening and process optimization. |
Strategic Application in the Synthesis of Architecturally Complex Natural Products and Functionally Advanced Bioactive Compounds
The substituted tetrahydrofuran motif is a common feature in a wide variety of biologically active natural products. researchgate.netresearchgate.net Tetrahydro-3-(methoxymethyl)furan, as a chiral building block, holds significant potential for the synthesis of these complex molecules.
Natural Product Synthesis: The enantiomerically pure forms of tetrahydro-3-(methoxymethyl)furan can serve as key intermediates in the total synthesis of natural products containing a substituted tetrahydrofuran ring. This includes annonaceous acetogenins, which exhibit potent anticancer activity, and polyether antibiotics. nih.govresearchgate.net
Medicinal Chemistry: The tetrahydrofuran scaffold is a privileged structure in medicinal chemistry. Derivatives of tetrahydro-3-(methoxymethyl)furan could be explored for their potential as new therapeutic agents. The methoxymethyl group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Bioactive Marine Natural Products: A significant number of marine-derived natural products contain the tetrahydrofuran motif. nih.govnih.gov The unique chemical space of marine natural products provides inspiration for the design of new bioactive compounds based on the tetrahydro-3-(methoxymethyl)furan scaffold.
The strategic use of chiral building blocks like tetrahydro-3-(methoxymethyl)furan is essential for the efficient and stereocontrolled synthesis of complex bioactive molecules. researchgate.netwebpal.org Future research in this area will likely focus on incorporating this versatile building block into the synthesis of novel compounds with potential applications in medicine and agriculture.
Q & A
Q. Advanced Research Focus :
- By-Product Analysis : Investigate side reactions (e.g., over-alkylation) using LC-MS or high-resolution mass spectrometry.
- Catalytic Efficiency : Screen phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .
How can the structural integrity of tetrahydro-3-(methoxymethyl)furan be validated experimentally?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if crystalline derivatives are synthesized).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
What are the thermodynamic properties of tetrahydro-3-(methoxymethyl)furan under varying conditions?
Q. Basic Research Focus :
| Property | Value (Estimated) | Method | Reference |
|---|---|---|---|
| Boiling Point | ~150–160°C | Distillation | |
| Stability in Air | Forms peroxides | Accelerated aging tests |
Q. Advanced Research Focus :
- Thermal Decomposition : Use TGA/DSC to analyze decomposition kinetics (onset temperature, ΔH).
- Solvent Compatibility : Study stability in polar aprotic solvents (e.g., DMF, DMSO) via NMR monitoring .
How does tetrahydro-3-(methoxymethyl)furan react under acidic or oxidative conditions?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy group) to track reaction pathways via MS.
- Computational Modeling : Simulate transition states for ring-opening reactions (e.g., using Gaussian or ORCA) .
What safety protocols are critical for handling tetrahydro-3-(methoxymethyl)furan?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Peroxide Detection : Implement quantitative iodometric titration for peroxide levels.
- Toxicology Screening : Assess acute toxicity in cell lines (e.g., HepG2) via MTT assays .
How can tetrahydro-3-(methoxymethyl)furan be quantified in complex mixtures?
Q. Basic Research Focus :
- GC-FID : Use a polar column (e.g., DB-WAX) with internal standards (e.g., dodecane).
- HPLC-UV : Optimize mobile phase (acetonitrile/water) for retention time consistency .
Q. Advanced Research Focus :
- Method Validation : Assess linearity (R² > 0.995), LOD/LOQ (≤1 ppm), and inter-day precision (RSD < 5%).
- LC-MS/MS : Develop MRM transitions (e.g., m/z 116 → 85) for trace analysis .
What computational approaches predict the reactivity of tetrahydro-3-(methoxymethyl)furan?
Q. Advanced Research Focus :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., solubility in THF) using GROMACS .
How does tetrahydro-3-(methoxymethyl)furan interact with biological systems?
Q. Advanced Research Focus :
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites via UPLC-QTOF.
- Enzyme Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
What solvent systems enhance the stability of tetrahydro-3-(methoxymethyl)furan?
Q. Basic Research Focus :
| Solvent | Stability (24h, 25°C) | Method |
|---|---|---|
| Dry THF | >95% | NMR monitoring |
| Aqueous buffer | <50% | GC analysis |
Q. Advanced Research Focus :
Can tetrahydro-3-(methoxymethyl)furan serve as a precursor in pharmaceutical synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
